molecular formula C12H21NO4 B6215828 tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2751610-62-3

tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B6215828
CAS No.: 2751610-62-3
M. Wt: 243.30 g/mol
InChI Key: JHVJKMWVZVWIGN-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[321]octane-6-carboxylate is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved binding affinity or selectivity.

Industry: In industry, this compound could be used in the production of advanced materials or as a precursor for various chemical products.

Mechanism of Action

The mechanism by which tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: This compound shares a similar functional group but has a different bicyclic structure.

  • Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Another related compound with a different core structure.

Uniqueness: Tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[321]octane-6-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

2751610-62-3

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-14)6-9(13)4-5-16-12/h9,14H,4-8H2,1-3H3

InChI Key

JHVJKMWVZVWIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CCO2)CO

Purity

95

Origin of Product

United States

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